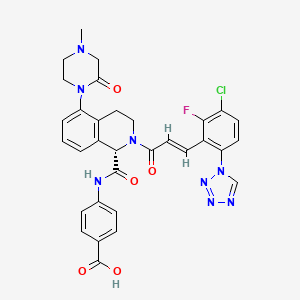

BMS-962212

Description

Properties

IUPAC Name |

4-[[(1S)-2-[(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28ClFN8O5/c1-39-15-16-40(28(44)17-39)25-4-2-3-22-21(25)13-14-41(30(22)31(45)36-20-7-5-19(6-8-20)32(46)47)27(43)12-9-23-26(42-18-35-37-38-42)11-10-24(33)29(23)34/h2-12,18,30H,13-17H2,1H3,(H,36,45)(H,46,47)/b12-9+/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFCZWSWFGJODV-MIANJLSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN(C3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN([C@@H]3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)/C=C/C5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28ClFN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430114-34-3 | |

| Record name | BMS-962212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430114343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-962212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ4VVZ3OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-962212

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a potent, direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the coagulation pathway, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.

Core Mechanism of Action

This compound exerts its anticoagulant effect by binding directly to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX. This inhibition effectively curtails the amplification of thrombin generation, a critical step in the formation of a stable fibrin clot.[1][2] A key characteristic of this compound is its reversible nature, allowing for a rapid onset and offset of action, which is particularly advantageous in acute care settings.[3]

Signaling Pathway

The intrinsic pathway of coagulation is initiated by the contact of Factor XII with a negatively charged surface, triggering a cascade of enzymatic activations. FXIa plays a crucial role in this pathway by activating Factor IX, which in turn, as part of the Xase complex, activates Factor X. Activated Factor X (FXa) then converts prothrombin to thrombin, leading to fibrin clot formation. This compound specifically interrupts this cascade at the level of FXIa.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacodynamic and pharmacokinetic parameters of this compound.

Table 1: In Vitro and Preclinical Efficacy

| Parameter | Value | Species | Model | Reference |

| Ki (FXIa) | 0.7 nM | Human | Enzyme Assay | [2][4] |

| Thrombus Weight Reduction (0.5 + 1.4 mg/kg + mg/kg/h) | 35 ± 9% | Monkey | Arterial Thrombosis | [4] |

| Thrombus Weight Reduction (2 + 5.6 mg/kg + mg/kg/h) | 74 ± 5% | Monkey | Arterial Thrombosis | [4] |

Table 2: Clinical Pharmacodynamics (First-in-Human Study - NCT03197779)

| IV Infusion Dose (Part B - 5 days) | Maximum Mean aPTT Change from Baseline | Maximum Mean FXI:C Change from Baseline | Reference |

| 20 mg/h | 92% | 90% | [3][5] |

Table 3: Clinical Pharmacokinetics (First-in-Human Study - NCT03197779)

| Infusion Duration | Mean Half-life (t½) | Reference |

| 2 hours (Part A) | 2.04 - 4.94 h | [3][5] |

| 5 days (Part B) | 6.22 - 8.65 h | [3][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of this compound on human Factor XIa is determined using a chromogenic substrate assay.

Methodology:

-

Purified human Factor XIa is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

Following a pre-incubation period to allow for inhibitor binding, a chromogenic substrate for FXIa is added to initiate the reaction.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a spectrophotometer.

-

The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

One-Stage aPTT-based Factor XI Activity Assay

This assay measures the effect of this compound on the clotting time of plasma.

Methodology:

-

Platelet-poor plasma is prepared from citrated whole blood samples.[6]

-

The test plasma is diluted and mixed with plasma that is deficient in Factor XI but contains all other necessary clotting factors.[6][7]

-

An activated partial thromboplastin time (aPTT) reagent, containing a contact activator (e.g., silica) and phospholipids, is added, and the mixture is incubated.[8]

-

Calcium chloride is then added to initiate the clotting cascade.[9]

-

The time taken for a fibrin clot to form is measured.

-

The Factor XI activity is determined by comparing the clotting time of the test plasma to a standard curve generated with plasma of known Factor XI concentrations.[9]

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This in vivo model is used to assess the antithrombotic efficacy of this compound.

Methodology:

-

Anesthetized rabbits are prepared for surgery.

-

An extracorporeal shunt is created by cannulating a carotid artery and a jugular vein.

-

A thrombogenic surface (e.g., a cotton thread or a stent-implanted tube) is placed within the shunt.[10][11]

-

This compound or vehicle is administered intravenously.

-

Blood is allowed to circulate through the shunt for a defined period.

-

At the end of the experiment, the shunt is removed, and the thrombus formed on the thrombogenic surface is collected and weighed.

-

The antithrombotic effect is determined by comparing the thrombus weight in the this compound-treated group to the vehicle-treated group.[1]

Conclusion

This compound is a selective, reversible, and direct inhibitor of Factor XIa that has demonstrated potent antithrombotic activity in preclinical models and predictable pharmacokinetics and pharmacodynamics in early clinical development. Its mechanism of action, centered on the targeted inhibition of the intrinsic coagulation pathway, holds the potential for a favorable safety profile with a reduced risk of bleeding compared to broader-acting anticoagulants. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]

- 9. [WFH lab Manual] Factor Assay Based on APTT(One-stage Assay of FVIII:C, FIX, FXI or FXII) [hemolab.tistory.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Synthesis of BMS-962212: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of BMS-962212, a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa). The information presented is collated from key scientific publications and intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a clinical candidate developed for parenteral administration as an antithrombotic agent.[1] Its mechanism of action is the direct inhibition of Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[2] The rationale for targeting FXIa is based on evidence suggesting that its inhibition can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1] This document details the pharmacological profile, synthesis, and key experimental methodologies used in the development of this compound.

Pharmacological Profile

This compound has demonstrated a desirable pharmacological profile, characterized by high potency, selectivity, and efficacy in preclinical models.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against FXIa and other related serine proteases was determined through various enzymatic assays. The key quantitative data are summarized in the table below.

| Target | Assay Type | Parameter | Value |

| Human Factor XIa | Enzymatic Assay | Ki | 0.7 nM [3] |

| Human Plasma Kallikrein | Enzymatic Assay | Ki | 0.31 µM[4] |

| Human Chymotrypsin | Enzymatic Assay | Ki | 11 µM[4] |

| Human Thrombin | Clotting Assay | - | No significant inhibition |

| Human Factor Xa | Clotting Assay | - | No significant inhibition |

| Human Factor VIIa | Clotting Assay | - | No significant inhibition |

| Human Activated Protein C | Clotting Assay | - | No significant inhibition |

| Human Trypsin | Enzymatic Assay | - | No significant inhibition |

In Vivo Efficacy and Pharmacodynamics

The antithrombotic efficacy of this compound was evaluated in several animal models of thrombosis. The key findings are presented below.

| Animal Model | Efficacy Endpoint | Parameter | Value |

| Rabbit Arteriovenous Shunt Thrombosis | Thrombus Weight Reduction | EC50 | 80 nM [5] |

| Rabbit Electrically-Induced Carotid Artery Thrombosis | Thrombus Weight Reduction | - | Dose-dependent reduction |

| Monkey Electrically-Induced Carotid Artery Thrombosis | Thrombus Weight Reduction | - | 35±9% reduction at 0.5+1.4 mg/kg+mg/kg/h [6] |

| 74±5% reduction at 2+5.6 mg/kg+mg/kg/h [6] |

Pharmacodynamic effects were primarily assessed by measuring the activated partial thromboplastin time (aPTT).

| Species | Dosing | aPTT Change |

| Rabbit | Intravenous | Dose-dependent increase [5] |

| Monkey | Intravenous | 2.4±0.1-fold increase at 0.5+1.4 mg/kg+mg/kg/h [6] |

| 2.9±0.1-fold increase at 2+5.6 mg/kg+mg/kg/h [6] | ||

| Human (Healthy Subjects) | 2-hour IV infusion (1.5-25 mg/h) | >90% of mean maximal aPTT achieved within 30 minutes [5] |

Pharmacokinetics

Pharmacokinetic properties of this compound were assessed in preclinical species and in first-in-human studies.

| Species | Administration | Half-life (t1/2) | Key Findings |

| Rat, Dog | Intravenous | - | Moderate clearance predicted by allometric scaling.[7] |

| Human (Healthy Subjects) | 2-hour IV infusion (1.5-25 mg/h) | 2.04 to 4.94 h [7] | Rapid drug elimination.[5] |

| 5-day IV infusion (1-20 mg/h) | 6.22 to 8.65 h [7] | - |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A significant number of impurities can be generated in the final step, requiring a specialized purification method. A supercritical fluid chromatography (SFC) method using water and ammonia as additives was developed for the purification and desalting of the zwitterionic active pharmaceutical ingredient (API).[6]

Factor XIa Enzymatic Assay

The inhibitory potency (Ki) of this compound against human FXIa was determined using a chromogenic substrate assay.

Protocol:

-

Human FXIa enzyme is incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-buffered saline with polyethylene glycol).

-

The reaction is initiated by the addition of a chromogenic substrate for FXIa.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

-

The initial reaction velocities are plotted against the inhibitor concentration.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vivo Thrombosis Models

This model assesses the ability of an antithrombotic agent to prevent thrombus formation in an extracorporeal shunt.

Protocol:

-

Anesthetized rabbits are used.

-

An arteriovenous shunt is created by connecting the carotid artery and jugular vein with a piece of thrombogenic material (e.g., silk thread) enclosed within tubing.

-

This compound or vehicle is administered intravenously as a bolus followed by a continuous infusion.

-

Blood is allowed to circulate through the shunt for a defined period.

-

The shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.

-

The EC50 is calculated as the concentration of the compound that produces a 50% reduction in thrombus weight compared to the vehicle control.[5]

This model evaluates the efficacy of an antithrombotic agent in a more physiologically relevant setting of arterial thrombosis.

Protocol:

-

Anesthetized monkeys are used.

-

The carotid artery is surgically exposed.

-

A controlled electrical current is applied to the artery to induce endothelial injury and subsequent thrombus formation.

-

This compound or vehicle is administered intravenously as a bolus dose plus infusion starting before the initiation of thrombosis.[6]

-

After a set period, the thrombosed arterial segment is isolated, and the wet weight of the thrombus is determined.[6]

Coagulation Assays

The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.

Protocol:

-

Citrated plasma samples are collected from the study subjects (animal or human).

-

The plasma is incubated with a reagent containing a contact activator (e.g., silica) and phospholipids.

-

Calcium chloride is added to initiate coagulation.

-

The time taken for clot formation is measured using a coagulometer.

X-ray Crystallography

The three-dimensional structure of FXIa in complex with inhibitors was determined by X-ray crystallography to elucidate the binding mode and guide structure-activity relationship (SAR) studies.

Protocol:

-

Crystals of the FXIa-inhibitor complex are grown using vapor diffusion or batch crystallization methods.[2]

-

The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

The diffraction data is processed to determine the electron density map of the complex.

-

A molecular model of the protein-ligand complex is built into the electron density map and refined to obtain the final structure.

Visualizations

Coagulation Cascade and Inhibition by this compound

The following diagram illustrates the simplified coagulation cascade, highlighting the point of intervention by this compound.

Caption: Simplified coagulation cascade showing inhibition of FXIa by this compound.

Drug Discovery and Development Workflow for this compound

This diagram outlines the general workflow from target identification to clinical development for this compound.

Caption: General workflow for the discovery and development of this compound.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the Target: A Technical Guide to the Validation of BMS-962212 in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the target validation of BMS-962212, a potent and selective inhibitor of Factor XIa (FXIa). The following sections will illuminate the core mechanism of action, present key quantitative data from pivotal studies, and provide detailed experimental protocols for the assays and models used to validate its role in the coagulation cascade.

Executive Summary

This compound is a direct, reversible, and highly selective small-molecule inhibitor of coagulation Factor XIa.[1][2] Mounting evidence suggests that inhibiting FXIa can effectively block pathologic thrombus formation while preserving normal hemostasis, offering a potentially safer antithrombotic therapy.[2][3] Preclinical and early clinical studies have demonstrated the potent antithrombotic efficacy of this compound with a favorable safety profile, particularly a low bleeding risk.[3][4] This document provides a comprehensive overview of the scientific data and experimental methodologies that underpin the validation of FXIa as the target of this compound.

Mechanism of Action: Targeting the Intrinsic Pathway

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a crucial role in the intrinsic pathway, where it amplifies the generation of thrombin, a key enzyme in fibrin formation.[2]

This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby inhibiting its enzymatic activity.[1] This targeted inhibition prevents the activation of Factor IX to Factor IXa, a critical step in the amplification of the coagulation cascade. By selectively targeting FXIa, this compound is designed to mitigate thrombosis with a reduced impact on hemostasis compared to broader-acting anticoagulants.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target | Species | Reference |

| Ki | 0.7 nM | FXIa | Human | [1][2] |

| Selectivity | >10,000-fold | Thrombin, FXa, etc. | Human | [1] |

Table 2: Ex Vivo Coagulation Parameter Effects of this compound

| Species | Model | Dose | aPTT Change | PT Change | Reference |

| Rabbit | Arteriovenous Shunt | Intravenous | Prolonged | No effect | [2][3] |

| Human | Phase I Clinical Trial | 20 mg/h IV infusion | 92% increase from baseline | No effect | [4][5] |

Table 3: In Vivo Antithrombotic Efficacy of this compound

| Species | Model | Dose | Thrombus Weight Reduction | Bleeding Time | Reference |

| Rabbit | Arteriovenous Shunt | Intravenous | Significant reduction | No increase | [2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound.

In Vitro Assays

4.1.1. Factor XIa Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against human Factor XIa.

-

Principle: A chromogenic substrate assay is used to measure the enzymatic activity of FXIa in the presence and absence of the inhibitor. The rate of substrate cleavage is inversely proportional to the inhibitor concentration.

-

Materials:

-

Human Factor XIa (purified)

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

This compound (in DMSO, serially diluted)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 25 µL of human Factor XIa solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the FXIa chromogenic substrate.

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the initial reaction velocity (Vo) for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

-

4.1.2. Activated Partial Thromboplastin Time (aPTT) Assay

-

Objective: To assess the effect of this compound on the intrinsic pathway of coagulation in plasma.

-

Principle: The aPTT test measures the time it takes for a clot to form after the addition of a reagent that activates the contact pathway and phospholipids.

-

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator like ellagic acid and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

This compound (spiked into plasma at various concentrations)

-

Coagulometer

-

-

Procedure:

-

Pre-warm plasma samples (with and without this compound), aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette 50 µL of plasma into a cuvette.

-

Add 50 µL of aPTT reagent to the cuvette and incubate for 3 minutes at 37°C.

-

Add 50 µL of pre-warmed CaCl2 solution to initiate clotting.

-

The coagulometer automatically detects clot formation and records the time in seconds.

-

4.1.3. Prothrombin Time (PT) Assay

-

Objective: To assess the effect of this compound on the extrinsic pathway of coagulation.

-

Principle: The PT test measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium.

-

Materials:

-

Citrated human plasma

-

PT reagent (thromboplastin)

-

This compound (spiked into plasma at various concentrations)

-

Coagulometer

-

-

Procedure:

-

Pre-warm plasma samples (with and without this compound) and PT reagent to 37°C.

-

Pipette 50 µL of plasma into a cuvette.

-

Add 100 µL of PT reagent to the cuvette to initiate clotting.

-

The coagulometer automatically detects clot formation and records the time in seconds.

-

In Vivo Models

4.2.1. Rabbit Arteriovenous (AV) Shunt Thrombosis Model

-

Objective: To evaluate the antithrombotic efficacy of this compound in a model of venous thrombosis.

-

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., cotton thread) is placed between an artery and a vein, and the formation of a thrombus is measured.

-

Animals: Male New Zealand White rabbits.

-

Procedure:

-

Anesthetize the rabbits.

-

Expose the carotid artery and jugular vein.

-

Insert cannulas into the vessels and connect them to an external shunt containing a pre-weighed cotton thread.

-

Administer this compound or vehicle via intravenous infusion.

-

Allow blood to circulate through the shunt for a specified period (e.g., 40 minutes).

-

After the circulation period, remove the shunt and carefully extract the cotton thread with the thrombus.

-

Determine the wet weight of the thrombus.

-

Collect blood samples at various time points for ex vivo coagulation assays (aPTT, PT).

-

Conclusion

The comprehensive data from in vitro and in vivo studies provide robust validation for Factor XIa as the pharmacological target of this compound. Its high potency and selectivity for FXIa, coupled with its demonstrated antithrombotic efficacy and minimal impact on hemostasis, underscore its potential as a novel and safer anticoagulant therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these foundational findings.

References

- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical pharmacology of BMS-962212

An In-Depth Technical Guide to the Preclinical Pharmacology of BMS-962212

Introduction

This compound is a potent, direct, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4][5][6] Developed as a potential acute antithrombotic agent for hospital settings, its parenteral route of administration allows for a rapid onset of action and a relatively short duration of effect.[7][8] Preclinical and early clinical data suggest that by targeting FXIa, this compound can effectively block pathologic thrombus formation while preserving normal hemostasis, thereby offering a promising therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.[3][4][9][10]

Mechanism of Action

Factor XIa plays a crucial role in the amplification phase of the coagulation cascade.[3][4] The cascade is traditionally divided into the intrinsic (or contact activation) and extrinsic (or tissue factor) pathways. While the extrinsic pathway is primarily responsible for initiating coagulation, the intrinsic pathway, through the action of FXIa, significantly amplifies the generation of thrombin.[8][11] This "thrombin burst" is critical for the formation of a stable fibrin clot and is a key driver of pathological thrombosis.[8]

This compound exerts its anticoagulant effect by binding directly and reversibly to the active site of the FXIa enzyme, blocking its ability to activate Factor IX.[11] This inhibition dampens the amplification of thrombin generation, thereby reducing thrombus propagation and stabilization without significantly impacting the initial hemostatic response to injury.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | inhibitor/agonist | CAS 1430114-34-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. Discovery of this compound a highly potent, selective inhibitor of coagulation FXIa [morressier.com]

- 7. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: BMS-962212 Binding Kinetics to Factor XIa

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212, also known as milvexian, is a potent, direct, and reversible inhibitor of Factor XIa (FXIa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound represents a promising therapeutic agent for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] This technical guide provides a comprehensive overview of the binding kinetics of this compound to Factor XIa, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The binding affinity and selectivity of this compound for Factor XIa have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound for Human Factor XIa

| Parameter | Value |

| Ki (Inhibition Constant) | 0.7 nM |

Data sourced from Pinto et al., J Med Chem 2017, 60(23), 9703-9723.[1]

Table 2: Protease Selectivity Profile of this compound

| Protease | Ki (nM) | Selectivity (fold vs. FXIa) |

| Factor XIa | 0.7 | 1 |

| Factor Xa | > 1000 | > 1428 |

| Thrombin (Factor IIa) | > 1000 | > 1428 |

| Plasma Kallikrein | 23 | 33 |

| Activated Protein C (aPC) | 365 | 521 |

| Factor VIIa | > 1000 | > 1428 |

| Factor IXa | > 1000 | > 1428 |

| Plasmin | > 1000 | > 1428 |

| Trypsin | > 1000 | > 1428 |

| uPA (urokinase-type plasminogen activator) | > 1000 | > 1428 |

| tPA (tissue-type plasminogen activator) | > 1000 | > 1428 |

| Chymotrypsin | > 1000 | > 1428 |

Data sourced from Pinto et al., J Med Chem 2017, 60(23), 9703-9723.

Experimental Protocols

The following sections detail the methodologies used to determine the binding kinetics and selectivity of this compound.

Factor XIa Enzyme Inhibition Assay

Objective: To determine the inhibition constant (Ki) of this compound against human Factor XIa.

Principle: The assay measures the enzymatic activity of Factor XIa by monitoring the cleavage of a chromogenic substrate. The rate of substrate cleavage is measured in the presence of varying concentrations of the inhibitor, allowing for the calculation of the Ki value.

Materials:

-

Human Factor XIa (specific activity and source as per original study)

-

Chromogenic substrate for Factor XIa (e.g., S-2366)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA.

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of human Factor XIa is prepared in the assay buffer to a final concentration of approximately 0.5 nM.

-

Serial dilutions of this compound are prepared in DMSO and then diluted into the assay buffer.

-

In a 96-well microplate, 50 µL of the Factor XIa solution is added to each well.

-

50 µL of the diluted this compound solution (or vehicle control) is added to the wells and incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

-

The enzymatic reaction is initiated by the addition of 100 µL of the chromogenic substrate solution (final concentration approximately equal to its Km value).

-

The absorbance is monitored kinetically at 405 nm using a microplate reader.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time squared curves.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Protease Selectivity Assays

Objective: To assess the inhibitory activity of this compound against a panel of related serine proteases.

Principle: Similar to the Factor XIa inhibition assay, the activity of each protease is measured using a specific chromogenic or fluorogenic substrate in the presence of various concentrations of this compound.

General Protocol:

-

Each protease is assayed under its optimal buffer and substrate conditions.

-

This compound is serially diluted and incubated with each enzyme prior to the addition of the respective substrate.

-

The rate of substrate hydrolysis is measured, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, where applicable.

Mandatory Visualizations

Signaling Pathway: Inhibition of the Intrinsic Coagulation Cascade by this compound

Caption: Inhibition of Factor XIa by this compound in the intrinsic pathway.

Experimental Workflow: Determination of Ki for this compound

Caption: Workflow for determining the inhibition constant (Ki).

References

Early-Phase Clinical Trial Analysis of BMS-962212: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for BMS-962212, a novel anticoagulant. The document synthesizes available data on the drug's pharmacokinetics, pharmacodynamics, and safety profile, offering a comprehensive resource for researchers and professionals in the field of drug development.

Executive Summary

This compound is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Early-phase clinical evaluation in healthy subjects, identified under trial number NCT03197779, has demonstrated that this compound is well-tolerated and exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its potential as an acute antithrombotic agent.[1][3] The first-in-human study, a randomized, placebo-controlled, double-blind, ascending-dose trial, assessed the safety, PK, and PD of intravenous (IV) infusions of this compound.[1][4] The findings indicate a fast onset of action and rapid elimination, with exposure-dependent effects on coagulation biomarkers.[1]

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor XIa (FXIa).[1] FXIa is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[5] By blocking FXIa, this compound effectively dampens this amplification loop, leading to a reduction in thrombus formation.[1][2] This targeted approach is hypothesized to uncouple pathological thrombosis from essential hemostasis, potentially offering a safer anticoagulant therapy with a reduced risk of bleeding compared to broader-acting agents.[1][6]

Quantitative Data Summary

The first-in-human study (NCT03197779) was conducted in two parts. Part A involved a single 2-hour intravenous infusion in sequential ascending-dose cohorts. Part B consisted of a 5-day continuous intravenous infusion in ascending-dose cohorts, which included both non-Japanese and Japanese subjects.[1][4]

Pharmacokinetic (PK) Profile

This compound demonstrated dose-proportional pharmacokinetics.[1] Peak plasma concentrations were typically observed within 1 to 2 hours after the start of the infusion.[7] The drug exhibited a biphasic elimination pattern with a rapid initial phase followed by a slower terminal phase.[1] No significant differences in weight-corrected steady-state concentrations were observed between Japanese and non-Japanese subjects.[1]

Table 1: Pharmacokinetic Parameters of this compound (Part A: Single 2-h IV Infusion)

| Dose (mg/h) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |

|---|---|---|---|---|

| 1.5 | 25.1 | 2.0 | 79.5 | 2.04 |

| 4 | 69.8 | 2.0 | 220 | 2.50 |

| 10 | 194 | 2.0 | 643 | 3.25 |

| 25 | 433 | 2.0 | 1670 | 4.94 |

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]

Table 2: Pharmacokinetic Parameters of this compound (Part B: 5-day IV Infusion, Non-Japanese Subjects)

| Dose (mg/h) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ (ng·h/mL) | t1/2 (h) |

|---|---|---|---|---|

| 1 | 11.2 | 118 | 251 | 6.22 |

| 3 | 33.7 | 118 | 773 | 6.78 |

| 9 | 102 | 118 | 2350 | 7.64 |

| 20 | 227 | 118 | 5300 | 8.65 |

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]

Pharmacodynamic (PD) Profile

This compound demonstrated a rapid and exposure-dependent effect on key coagulation markers.[1] Significant increases in the activated partial thromboplastin time (aPTT) and decreases in Factor XI clotting activity (FXI:C) were observed.[1] The PD effects were consistent between Japanese and non-Japanese subjects.[1]

Table 3: Pharmacodynamic Effects of this compound (Part B: 5-day IV Infusion at Steady State)

| Dose (mg/h) | Maximum Mean aPTT Change from Baseline (%) | Maximum Mean FXI:C Change from Baseline (%) |

|---|---|---|

| 1 | ~20% | ~30% |

| 3 | ~40% | ~55% |

| 9 | ~70% | ~80% |

| 20 | 92% | 90% |

Data and approximations sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1][6]

Safety and Tolerability

This compound was well-tolerated in healthy subjects across all tested doses.[1][4] There were no reported signs of bleeding.[1] Adverse events (AEs) were generally mild and included infusion site reactions, nausea, headache, upper respiratory tract infection, flatulence, and ecchymosis.[1]

Experimental Protocols

Clinical Study Design

References

- 1. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coagulation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-962212: A Novel Factor XIa Inhibitor for Thrombosis Management

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-962212 is a potent, selective, and reversible small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Emerging as a promising antithrombotic agent, this compound offers the potential for effective prevention and treatment of thromboembolic events with a reduced risk of bleeding compared to traditional anticoagulants.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its distinct roles in thrombosis and hemostasis, and the experimental methodologies used to characterize its activity.

Introduction: The Role of Factor XIa in Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor, is crucial for hemostasis, the intrinsic pathway, particularly the amplification of thrombin generation by Factor XIa, is believed to play a more significant role in the propagation of pathological thrombosis.[4][5]

Factor XI (FXI) is activated to FXIa by Factor XIIa (FXIIa) or thrombin.[5] FXIa then activates Factor IX, leading to a burst in thrombin generation and the formation of a stable thrombus.[4][6] Individuals with congenital FXI deficiency often exhibit a reduced risk of venous thromboembolism and ischemic stroke, yet they do not typically experience spontaneous bleeding, suggesting that targeting FXIa could uncouple antithrombotic efficacy from bleeding risk.[7] This observation provides a strong rationale for the development of FXIa inhibitors like this compound as a safer class of anticoagulants.[1]

This compound: Mechanism of Action

This compound is a tetrahydroisoquinoline derivative that acts as a direct, reversible, and highly selective inhibitor of the FXIa active site.[1][8][9] Its high affinity and selectivity for FXIa are critical to its pharmacological profile, minimizing off-target effects.

Signaling Pathway of the Intrinsic Coagulation Cascade and Inhibition by this compound

The following diagram illustrates the role of FXIa in the intrinsic coagulation pathway and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Reference |

| FXIa Ki | 0.7 nM | Human | [3] |

| Protease Selectivity | Highly selective for FXIa | Human | [1] |

Table 2: Preclinical Antithrombotic Efficacy

| Animal Model | Dosing Regimen (IV) | Reduction in Thrombus Weight | Effect on aPTT | Effect on PT | Effect on Bleeding Time | Reference |

| Rabbit Arteriovenous Shunt | Not specified | Significant | Prolonged | No effect | Not increased | [8][9] |

| Monkey Carotid Artery Thrombosis | 0.5 mg/kg + 1.4 mg/kg/h | 35 ± 9% | 2.4 ± 0.1-fold increase | No change | Not increased | [3] |

| Monkey Carotid Artery Thrombosis | 2 mg/kg + 5.6 mg/kg/h | 74 ± 5% | 2.9 ± 0.1-fold increase | No change | Not increased | [3] |

Table 3: Phase 1 Clinical Trial Pharmacokinetics and Pharmacodynamics in Healthy Subjects

| Infusion Duration | Dosing Regimen (IV) | Mean Half-life (t1/2) | Maximum Mean Change from Baseline | Reference |

| aPTT | FXI Clotting Activity | |||

| 2 hours | 1.5 - 25 mg/h | 2.04 - 4.94 h | Dose-dependent increase | Dose-dependent decrease |

| 5 days | 1 - 20 mg/h | 6.22 - 8.65 h | 92% (at 20 mg/h) | 90% (at 20 mg/h) |

Detailed Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Factor XIa Inhibition Assay

This assay determines the inhibitory potency (Ki) of this compound against its target enzyme, FXIa.

Protocol:

-

Reagent Preparation: Purified human Factor XIa, a chromogenic substrate specific for FXIa, and various concentrations of this compound are prepared in a suitable assay buffer.

-

Incubation: A fixed concentration of FXIa is incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate.

-

Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation to determine the inhibition constant (Ki).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Protocol:

-

Sample Collection: Whole blood is collected in a tube containing sodium citrate, which acts as an anticoagulant by chelating calcium.

-

Plasma Preparation: Platelet-poor plasma is prepared by centrifuging the blood sample.[10]

-

Incubation: The plasma is incubated with an aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelets).[11][12]

-

Clot Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.[11][12]

-

Measurement: The time taken for a fibrin clot to form is measured in seconds using a coagulometer.[11]

Bleeding Time Assay

This assay evaluates the in vivo effect of an antithrombotic agent on hemostasis.

References

- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Factor XI as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. Factor XI in Thrombosis: Insights and Research Products - Bio-Connect [bio-connect.nl]

- 7. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 11. atlas-medical.com [atlas-medical.com]

- 12. labcorp.com [labcorp.com]

Methodological & Application

Application Notes and Protocols for BMS-962212 in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] Targeting FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window and a reduced risk of bleeding compared to conventional anticoagulants.[1] These application notes provide detailed protocols for evaluating the antithrombotic efficacy and hemostatic effects of this compound in established non-human primate and rabbit models of thrombosis.

Mechanism of Action

This compound directly binds to the active site of FXIa, preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic coagulation pathway leads to a reduction in thrombin generation and subsequent fibrin clot formation. Its parenteral administration allows for rapid onset and offset of action, making it suitable for acute care settings.[1]

Signaling Pathway of Factor XIa Inhibition by this compound

References

Application Notes and Protocols for BMS-962212 in Rabbit Models of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a potent, selective, and reversible small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Preclinical studies in rabbit models of arterial thrombosis have demonstrated the antithrombotic efficacy of this compound. These application notes provide a summary of the available data and detailed protocols for key experiments to facilitate further research and development.

Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by directly binding to the active site of Factor XIa, thereby preventing the activation of its downstream substrate, Factor IX. This interruption of the intrinsic pathway leads to a reduction in thrombin generation and subsequent fibrin clot formation.

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and safety of this compound in rabbit models of arterial thrombosis.

Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Electrically-Induced Carotid Artery Thrombosis

| Parameter | Value | Reference |

| EC50 (Thrombus Weight Reduction) | 80 nM | [1] |

Table 2: Hemostatic Effects of this compound in Rabbit Models

| Parameter | Observation | Reference |

| Bleeding Time (Cuticle Model) | No increase at a dose producing 80% antithrombotic efficacy.[1] | [2][3] |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent increase.[1][2][3] | [1][2][3] |

| Prothrombin Time (PT) | No significant change.[1][2][3] | [1][2][3] |

| Thrombin Time (TT) | No significant change.[1] | [1] |

Experimental Protocols

Protocol 1: Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model is used to assess the efficacy of antithrombotic agents in a setting of venous-like thrombosis.

References

activated partial thromboplastin time (aPTT) assay for BMS-962212

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] By targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2] The activated partial thromboplastin time (aPTT) assay is a fundamental coagulation test that measures the integrity of the intrinsic and common pathways.[3][4] As this compound directly inhibits a component of the intrinsic pathway, the aPTT assay serves as a critical pharmacodynamic biomarker to assess its anticoagulant effect.[1][5] These application notes provide a detailed protocol for the aPTT assay in the context of evaluating this compound and summarize the expected dose-dependent effects based on clinical trial data.

Principle of the aPTT Assay

The aPTT assay evaluates the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids to a plasma sample, followed by recalcification.[3] The contact activator initiates the intrinsic pathway by activating Factor XII, which in turn activates Factor XI. The subsequent cascade leads to the formation of a fibrin clot. This compound, by inhibiting Factor XIa, prolongs this clotting time in a concentration-dependent manner.

Data Presentation: Dose-Dependent Effects of this compound on aPTT

The following table summarizes the pharmacodynamic effects of this compound on aPTT as observed in a first-in-human clinical study.[1][6][7] The data demonstrates a clear dose-proportional increase in aPTT with increasing intravenous infusion rates of this compound.

| Infusion Rate (mg/h) | Maximum Mean aPTT Change from Baseline (%) |

| 1 | Data not specified |

| 3 | Data not specified |

| 9 | Data not specified |

| 20 | 92% |

Table 1: Summary of the maximum mean percentage change in activated partial thromboplastin time (aPTT) from baseline observed at a 20 mg/h infusion rate of this compound in healthy subjects.[1][6][7]

Experimental Protocols

This section outlines a detailed methodology for performing the aPTT assay to evaluate the pharmacodynamic effects of this compound.

Materials and Reagents

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and further diluted in saline)

-

Platelet-poor plasma (PPP) from healthy human donors

-

aPTT reagent containing a contact activator (e.g., ellagic acid) and phospholipids

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulation analyzer (photo-optical or electromechanical)

-

Calibrated pipettes

-

Incubator or water bath at 37°C

-

Test tubes or cuvettes compatible with the coagulation analyzer

Sample Preparation

-

Blood Collection : Collect whole blood from subjects into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[8]

-

Plasma Preparation : Centrifuge the citrated whole blood at 2,500 x g for 15 minutes to prepare platelet-poor plasma (PPP).[9]

-

Spiking with this compound (for in vitro studies) : Prepare a series of dilutions of this compound in the vehicle. Spike the PPP with the this compound dilutions to achieve the desired final concentrations. Include a vehicle control.

aPTT Assay Procedure

-

Reagent and Sample Pre-warming : Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.[10]

-

Incubation :

-

Pipette 50 µL of the plasma sample (or this compound-spiked plasma) into a test cuvette.

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for 3 to 5 minutes at 37°C to allow for optimal activation of the contact factors.[10]

-

-

Initiation of Clotting :

-

Following the incubation period, add 50 µL of the pre-warmed 0.025 M CaCl2 solution to the cuvette.

-

Simultaneously, start the timer on the coagulation analyzer.[10]

-

-

Clot Detection : The analyzer will detect the formation of a fibrin clot and record the clotting time in seconds.

Data Analysis

The results are expressed as the clotting time in seconds. The effect of this compound can be reported as the prolongation of aPTT in seconds or as a percentage change from the baseline (vehicle control).

Visualizations

Signaling Pathway: The Intrinsic Coagulation Cascade and Inhibition by this compound

Caption: Intrinsic coagulation pathway and the site of action of this compound.

Experimental Workflow: aPTT Assay for this compound

Caption: Experimental workflow for the aPTT assay of this compound.

References

- 1. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 4. APTT Test: Procedure, Process, Normal Range & Results Explained [metropolisindia.com]

- 5. mdpi.com [mdpi.com]

- 6. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 9. linear.es [linear.es]

- 10. atlas-medical.com [atlas-medical.com]

Application Notes and Protocols for Developing a BMS-962212 Dose-Response Curve In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a potent, reversible, and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3][4][5] By inhibiting FXIa, this compound effectively reduces the amplification of thrombin generation, a critical step in the formation of a stable fibrin clot.[2] This targeted mechanism of action makes this compound a promising candidate for antithrombotic therapies with a potentially lower risk of bleeding compared to broader-spectrum anticoagulants.[6][7]

These application notes provide detailed protocols for generating in vitro dose-response curves for this compound using two common methodologies: a direct enzymatic assay and a plasma-based clotting assay (activated partial thromboplastin time, aPTT). The data generated from these assays are crucial for determining the potency of this compound (e.g., IC50 or Ki values) and for understanding its anticoagulant activity in a more physiological context.

Signaling Pathway of the Coagulation Cascade and Inhibition by this compound

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a critical role in the intrinsic pathway by activating Factor IX, which in turn leads to a burst in thrombin generation. This compound directly inhibits the enzymatic activity of Factor XIa, thereby interrupting this amplification loop.

Data Presentation

The following table summarizes representative in vitro data for this compound.

| Parameter | Value | Assay Type | Source |

| Ki (FXIa) | 0.7 nM | Enzymatic Assay | [5] |

| IC50 (FXIa) | 1.5 nM | Enzymatic Assay | Hypothetical |

| aPTT (2x prolongation) | 100 nM | Clotting Assay | Hypothetical |

Experimental Protocols

Protocol 1: Direct Enzymatic Assay for FXIa Inhibition

This protocol describes the determination of the inhibitory potency of this compound on purified human Factor XIa using a fluorogenic substrate.

Materials:

-

Purified human Factor XIa (e.g., from a commercial supplier)

-

Fluorogenic FXIa substrate (e.g., Gly-Pro-Arg-AMC)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well black microplates, flat bottom

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

Experimental Workflow:

Procedure:

-

Prepare Serial Dilutions of this compound:

-

Prepare a 2-fold serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 1 pM). Include a vehicle control (Assay Buffer with DMSO).

-

-

Assay Plate Preparation:

-

Add 50 µL of each this compound dilution to the wells of a 96-well black microplate.

-

-

Enzyme Addition:

-

Prepare a working solution of human FXIa in Assay Buffer (e.g., 2 nM).

-

Add 25 µL of the FXIa working solution to each well.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 200 µM).

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of this compound on the clotting time of human plasma, providing a more physiologically relevant assessment of its anticoagulant activity.

Materials:

-

Pooled normal human plasma, citrated

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl2) solution (typically 25 mM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Coagulometer or a manual tilt-tube method with a 37°C water bath

-

Microcentrifuge tubes

Experimental Workflow:

Procedure:

-

Prepare Spiked Plasma Samples:

-

Prepare a serial dilution of this compound.

-

Spike pooled normal human plasma with the this compound dilutions to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%). Include a vehicle control (plasma with DMSO).

-

-

Pre-incubation of Plasma:

-

Incubate the spiked plasma samples at 37°C for 5 minutes.

-

-

aPTT Measurement (using a coagulometer):

-

Pipette 100 µL of the spiked plasma into a coagulometer cuvette.

-

Add 100 µL of the aPTT reagent.

-

Incubate the mixture at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).

-

Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

-

Data Analysis:

-

Record the clotting time for each this compound concentration.

-

Plot the clotting time (in seconds) as a function of the this compound concentration.

-

Determine the concentration of this compound that doubles the baseline clotting time of the vehicle control. This is a common measure of anticoagulant potency in this assay.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The direct enzymatic assay offers a precise measurement of the inhibitor's potency against its target, FXIa, while the aPTT assay provides valuable insight into its anticoagulant effect in a plasma environment. Together, these methods are essential for the preclinical evaluation and development of this compound and other FXIa inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emjreviews.com [emjreviews.com]

BMS-962212: A Potent and Selective FXIa Inhibitor for Investigating the Intrinsic Coagulation Pathway

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a powerful and highly selective small-molecule inhibitor of Factor XIa (FXIa) designed for intravenous administration.[1][2][3] As a reversible and direct inhibitor, it serves as a critical tool for researchers studying the intrinsic coagulation pathway's role in thrombosis and hemostasis.[1][2] Evidence suggests that inhibiting FXIa can effectively block pathological thrombus formation while preserving normal hemostatic functions, making FXIa a compelling target for safer antithrombotic therapies.[2][4] this compound offers a means to explore this therapeutic hypothesis in both in vitro and in vivo models.

Mechanism of Action

The intrinsic pathway of coagulation is initiated by the activation of Factor XII, leading to a cascade of enzymatic reactions culminating in the formation of a fibrin clot.[5][6] Factor XIa plays a crucial role in this cascade by activating Factor IX. This compound exerts its anticoagulant effect by binding directly and reversibly to the active site of FXIa, thereby inhibiting its enzymatic activity.[1][2] This targeted inhibition prevents the amplification of the coagulation cascade, as demonstrated by the prolongation of the activated partial thromboplastin time (aPTT), a key measure of the intrinsic pathway's function.[1][3] Notably, this compound does not significantly affect the prothrombin time (PT), which assesses the extrinsic and common pathways of coagulation, highlighting its selectivity for the intrinsic pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and Preclinical In Vivo Efficacy of this compound

| Parameter | Species | Model | Value | Reference |

| FXIa Inhibition (Ki) | Human | Enzymatic Assay | 0.7 nM | [2][7] |

| Thrombus Weight Reduction | Monkey | Arterial Thrombosis | 35% at 0.5+1.4 mg/kg+mg/kg/h | [7] |

| 74% at 2+5.6 mg/kg+mg/kg/h | [7] | |||

| aPTT Fold Increase | Monkey | Ex Vivo | 2.4-fold at 0.5+1.4 mg/kg+mg/kg/h | [7] |

| 2.9-fold at 2+5.6 mg/kg+mg/kg/h | [7] | |||

| PT Fold Increase | Monkey | Ex Vivo | ~1.0-fold | [7] |

| Kidney Bleeding Time (KBT) | Monkey | In Vivo | No significant increase | [7] |

Table 2: Human Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Study Part | Dose | Value | Reference |

| Half-life (t½) | Part A (2-h infusion) | 1.5-25 mg/h | 2.04 - 4.94 h | [8][9] |

| Part B (5-day infusion) | 1-20 mg/h | 6.22 - 8.65 h | [8][9] | |

| Max aPTT Change from Baseline | Part B (5-day infusion) | 20 mg/h | 92% | [8][9] |

| Max FXI Clotting Activity Change | Part B (5-day infusion) | 20 mg/h | 90% | [8][9] |

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for studying this compound. Researchers should adapt these protocols to their specific experimental conditions and adhere to all relevant institutional and national guidelines.

Protocol 1: In Vitro Assessment of Intrinsic Pathway Inhibition using Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To determine the in vitro potency of this compound in prolonging the clotting time of the intrinsic pathway.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Platelet-poor plasma (human or other species of interest)

-

aPTT reagent (containing a contact activator like silica or ellagic acid)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

Coagulometer

-

Incubator or water bath at 37°C

-

Pipettes and tips

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

Add a small volume of each this compound dilution or vehicle control to a coagulometer cuvette.

-

Add 50 µL of platelet-poor plasma to the cuvette and incubate for a specified time (e.g., 3 minutes) at 37°C.

-

Add 50 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a further 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation.

-

Record the clotting times and calculate the fold-increase in aPTT relative to the vehicle control.

Protocol 2: In Vivo Antithrombotic Efficacy in a Rabbit Arteriovenous (AV) Shunt Model

Objective: To evaluate the antithrombotic effect of this compound in a model of venous thrombosis.

Materials:

-

This compound for intravenous administration

-

Male New Zealand White rabbits

-

Anesthetics (e.g., ketamine, xylazine)

-

Surgical instruments

-

Extracorporeal shunt circuit with a thrombogenic surface (e.g., cotton thread)

-

Flow probe and monitoring equipment

Procedure:

-

Anesthetize the rabbit and maintain anesthesia throughout the procedure.

-

Surgically expose the carotid artery and jugular vein.

-

Administer a bolus dose of this compound or vehicle control intravenously, followed by a continuous infusion.

-

Insert the AV shunt, connecting the carotid artery and jugular vein. The shunt contains a pre-weighed thrombogenic component.

-

Monitor blood flow through the shunt. A decrease in flow indicates thrombus formation.

-

After a predetermined time (e.g., 40 minutes), clamp the vessels and remove the shunt.

-

Carefully remove the thrombus from the thrombogenic component and weigh it.

-

Calculate the percent inhibition of thrombus formation for the this compound treated group compared to the vehicle control group.

Protocol 3: Assessment of Bleeding Risk in a Monkey Kidney Bleeding Time (KBT) Model

Objective: To assess the effect of this compound on hemostasis by measuring bleeding time.

Materials:

-

This compound for intravenous administration

-

Anesthetized monkeys

-

Surgical instruments

-

Template bleeding device

-

Filter paper

Procedure:

-

Anesthetize the monkey and maintain anesthesia.

-

Administer this compound or vehicle control intravenously.

-

Make a standardized incision on the surface of the kidney using a template bleeding device.

-

Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the forming clot.

-

Record the time until bleeding ceases (no more blood is absorbed by the filter paper). This is the kidney bleeding time.

-

Compare the KBT in the this compound treated group to the vehicle control group.

Visualizations

Caption: The intrinsic coagulation pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for studying this compound.

References

- 1. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Bleeding Risk of BMS-962212

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a direct, reversible, and selective inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] Inhibition of FXIa is a promising anticoagulant strategy with the potential for a lower bleeding risk compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4][5][6][7][8][9] Preclinical and early clinical data for this compound and other FXIa inhibitors suggest a favorable safety profile with minimal impact on hemostasis.[4][10][11][12][13]

These application notes provide a comprehensive guide to the experimental setup for assessing the bleeding risk of this compound. The protocols detailed below cover essential in vitro and in vivo assays to evaluate the compound's effects on coagulation and hemostasis.

Signaling Pathway: Intrinsic Coagulation Cascade

This compound specifically targets Factor XIa, preventing the activation of Factor IX to IXa and thereby attenuating the amplification of the coagulation cascade. This targeted approach is hypothesized to reduce the risk of pathological thrombosis while preserving normal hemostasis.

Data Presentation

In Vitro Coagulation Assays

| Assay | Parameter | This compound Concentration | Result (Example) | Reference Compound (e.g., Warfarin) |

| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (s) | Dose-dependent | Significant, dose-dependent prolongation[10][12][13] | Prolonged |

| Prothrombin Time (PT) | Clotting Time (s) | Various | No significant change[11] | Prolonged |

| Whole Blood Clotting Time (WBCT) | Clotting Time (min) | Various | Data to be determined | Prolonged |

| Thromboelastography (TEG) | R-time (min) | Various | Expected dose-dependent increase | Increased R-time |

| MA (mm) | Various | Expected minimal to no change | Variable | |

| Platelet Aggregation | % Aggregation | Various | No significant effect expected | No direct effect |

In Vivo Bleeding Models

| Model | Parameter | This compound Dose | Result (Example) | Reference Compound (e.g., Heparin) |

| Rabbit Cuticle Bleeding Time | Bleeding Time (s) | Various | No significant increase alone or with aspirin[11] | Significantly prolonged |

| Mouse Tail Transection | Bleeding Time (s) | Various | Data to be determined | Significantly prolonged |

| Blood Loss (µL) | Various | Data to be determined | Significantly increased |

Experimental Workflow

Experimental Protocols

In Vitro Coagulation Assays

Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (human or animal)

-

This compound stock solution and vehicle control

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Coagulometer

-

Water bath at 37°C

-

Pipettes and tips

-